molecular formula C11H13FO2 B1365229 Ethyl 3-(4-fluorophenyl)propanoate CAS No. 7116-38-3

Ethyl 3-(4-fluorophenyl)propanoate

Cat. No.: B1365229
CAS No.: 7116-38-3
M. Wt: 196.22 g/mol
InChI Key: RFDMUTQYDLCBFL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C11H13FO2. It is an ester derived from 3-(4-fluorophenyl)propanoic acid and ethanol. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-fluorophenyl)propanoate can be synthesized through the esterification of 3-(4-fluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active 3-(4-fluorophenyl)propanoic acid, which can then exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)propanoate
  • Ethyl 3-(4-bromophenyl)propanoate
  • Ethyl 3-(4-methylphenyl)propanoate

Uniqueness

Ethyl 3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMUTQYDLCBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473505
Record name Ethyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-38-3
Record name Benzenepropanoic acid, 4-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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